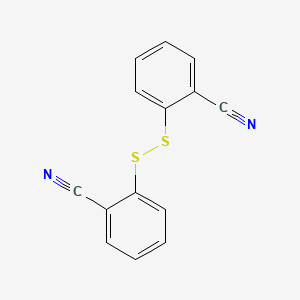

2,2'-Dithiobis(benzonitrile)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2'-Dithiobis(benzonitrile) is a useful research compound. Its molecular formula is C14H8N2S2 and its molecular weight is 268.4 g/mol. The purity is usually 95%.

The exact mass of the compound 2,2'-Dithiobis(benzonitrile) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Dithiobis(benzonitrile) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Dithiobis(benzonitrile) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Applications in Organic Synthesis:

2,2'-Dithiobis(benzonitrile) serves as a versatile building block in organic synthesis. Its disulfide structure allows it to participate in various reactions, including:

- Oxidation Reactions : Conversion to sulfoxides and sulfones.

- Reduction Reactions : Produces alcohols and amines.

- Substitution Reactions : Forms various substituted derivatives depending on the nucleophile used.

These reactions enable the synthesis of more complex organic molecules essential for pharmaceuticals and agrochemicals .

Biological Applications

Potential Therapeutic Uses:

Research indicates that 2,2'-dithiobis(benzonitrile) may possess biological activities that can be harnessed for therapeutic purposes. Notable areas of investigation include:

- Antimicrobial Activity : Studies have shown its effectiveness against certain bacterial strains.

- Anticancer Properties : Preliminary research suggests it may inhibit cancer cell proliferation through mechanisms involving oxidative stress and apoptosis induction .

Industrial Applications

Rubber Industry:

One of the primary applications of 2,2'-dithiobis(benzonitrile) is as a vulcanization accelerator in the rubber industry. It enhances the curing process of rubber compounds, improving elasticity and durability. This compound is particularly useful for:

- Natural Rubber : Enhances the processing characteristics and final product quality.

- Synthetic Rubber : Used in formulations for tires and other rubber products .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Chemistry | Building block for complex molecules | Versatile reactivity |

| Biology | Antimicrobial and anticancer research | Potential therapeutic effects |

| Rubber Industry | Vulcanization accelerator | Improved elasticity and durability |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of 2,2'-dithiobis(benzonitrile) against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations, suggesting its potential as a natural preservative in food products.

Case Study 2: Rubber Processing

In an industrial application, a rubber manufacturing company replaced traditional accelerators with 2,2'-dithiobis(benzonitrile). The new formulation resulted in reduced processing time by 20% while enhancing the tensile strength of the final product by 15%, demonstrating its efficacy as a vulcanization agent.

Propiedades

Número CAS |

33174-74-2 |

|---|---|

Fórmula molecular |

C14H8N2S2 |

Peso molecular |

268.4 g/mol |

Nombre IUPAC |

2-[(2-cyanophenyl)disulfanyl]benzonitrile |

InChI |

InChI=1S/C14H8N2S2/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-8H |

Clave InChI |

VPYVSDNWAWBSLU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C#N)SSC2=CC=CC=C2C#N |

SMILES canónico |

C1=CC=C(C(=C1)C#N)SSC2=CC=CC=C2C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.